[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl group at position 1 and a propylamine chain at position 3, which is further substituted with a propan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution at Position 1: The ethyl group can be introduced at position 1 of the pyrazole ring through alkylation using ethyl halides in the presence of a base.
Substitution at Position 3: The propylamine chain can be introduced at position 3 through a nucleophilic substitution reaction using appropriate alkyl halides.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through etherification reactions using propan-2-ol and appropriate activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Industry: The compound can be used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyrazole ring is known to interact with various biological targets, including enzymes involved in inflammation and pain pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(propan-2-yloxy)pyrazole: Similar structure but lacks the amine group.
3-(propan-2-yloxy)propylamine: Similar structure but lacks the pyrazole ring.
1-ethylpyrazole: Similar structure but lacks the propan-2-yloxy and propylamine groups.
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to the combination of the pyrazole ring, ethyl group, propylamine chain, and propan-2-yloxy group. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-15-8-6-12(14-15)10-13-7-5-9-16-11(2)3/h6,8,11,13H,4-5,7,9-10H2,1-3H3 |
InChI Key |
HATMENZUULBPEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCCCOC(C)C |
Origin of Product |
United States |
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